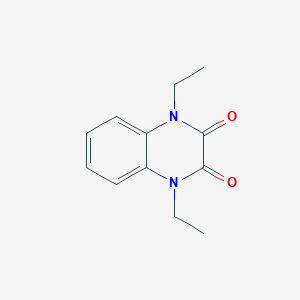
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic compound with the molecular formula C12H14N2O2. It belongs to the quinoxaline family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms in the quinoxaline ring, making it a unique derivative of quinoxalinedione.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione typically involves the condensation of o-phenylenediamine with diethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and other quinoxaline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of organic photovoltaic materials and other advanced materials
Mechanism of Action
The mechanism of action of 1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-dihydro-2,3-quinoxalinedione: A closely related compound with similar chemical properties.
2,3-dihydroxyquinoxaline: Another derivative with distinct biological activities.
Quinoxaline, 2,3-dihydroxy-: Known for its use in various chemical and biological applications.
Uniqueness
1,4-diethyl-1,4-dihydro-2,3-quinoxalinedione is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
126473-65-2 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25g/mol |
IUPAC Name |
1,4-diethylquinoxaline-2,3-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-13-9-7-5-6-8-10(9)14(4-2)12(16)11(13)15/h5-8H,3-4H2,1-2H3 |
InChI Key |
RCAJQQBHCHKXNI-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C(=O)C1=O)CC |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C(=O)C1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)
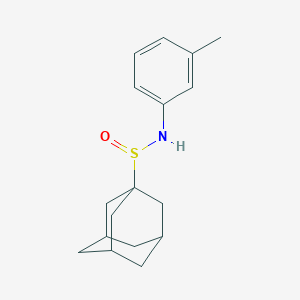
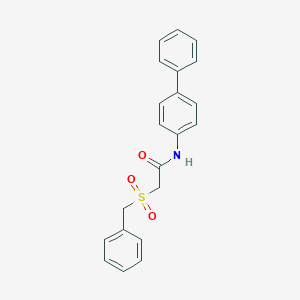
![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)
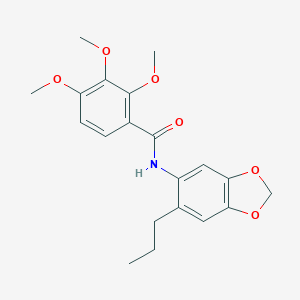

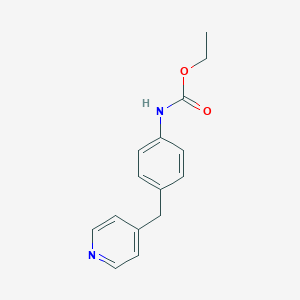
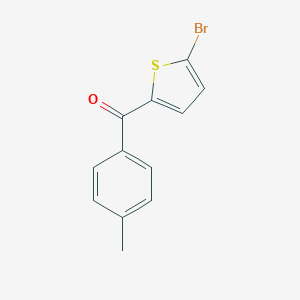

![2-(1-adamantyl)-N-(3-{[(dimethylamino)sulfonyl]amino}phenyl)acetamide](/img/structure/B496678.png)
![2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B496679.png)
![2-Ethoxy-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496680.png)
![2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one](/img/structure/B496681.png)
